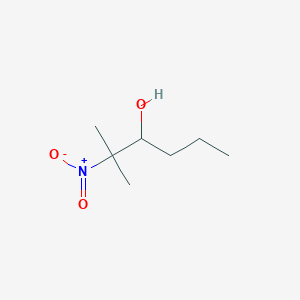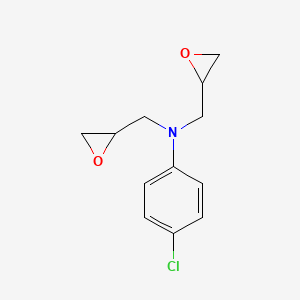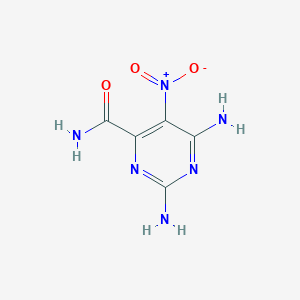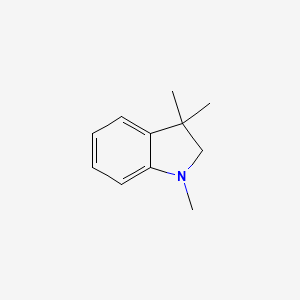
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide: is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a tetrahydropyridine ring substituted with a phenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide typically involves the quaternization of 1,2,3,6-tetrahydropyridine with methyl iodide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
1,2,3,6-Tetrahydropyridine+Methyl Iodide→1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of surfactants and as a phase transfer catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another quaternary ammonium salt with similar structural features.
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: A compound with a benzimidazole ring instead of a tetrahydropyridine ring.
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium chloride: Similar to the iodide salt but with a chloride counterion.
Uniqueness
1,1-Dimethyl-2-phenyl-1,2,3,6-tetrahydropyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
75954-41-5 |
|---|---|
Fórmula molecular |
C13H18IN |
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
1,1-dimethyl-2-phenyl-3,6-dihydro-2H-pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H18N.HI/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-9,13H,10-11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
GYIPSNADQFXQLR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC=CCC1C2=CC=CC=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)








![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
